molecular formula C28H24O9 B8762254 L-Ribofuranose, 1-acetate 2,3,5-tribenzoate CAS No. 26287-72-9

L-Ribofuranose, 1-acetate 2,3,5-tribenzoate

Cat. No.: B8762254
CAS No.: 26287-72-9
M. Wt: 504.5 g/mol
InChI Key: GCZABPLTDYVJMP-SXBSXPTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ribofuranose, 1-acetate 2,3,5-tribenzoate, also known as β-L-Ribofuranose 1-Acetate 2,3,5-Tribenzoate, is a ribose-derived compound used in nucleoside synthesis . It is an organic compound used in the research and development of antiviral drugs . It can be used in nucleoside production, facilitating studying for diseases such as hepatitis B and HIV .


Synthesis Analysis

The patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose involves a reactor containing thionyl chloride (5 ml) and methyl alcohol (100 ml) stirred at 0–5 °C for 10 to 15 minutes. After this period, 10 g (ratio-wise) of ribose is added to the flask .


Molecular Structure Analysis

The molecular formula of this compound is C28H24O9 . Its molecular weight is 504.49 .


Chemical Reactions Analysis

In the patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose, a reactor containing thionyl chloride (5 ml) and methyl alcohol (100 ml) is stirred at 0–5 °C for 10 to 15 minutes. After this period, 10 g (ratio-wise) of ribose is added to the flask. The flask is then stirred and maintained at its temperature for 8 hours .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its melting point ranges from 128.0 to 132.0 °C . The specific rotation is -22.0 to -26.0 degrees (C=1, Pyridine) .

Safety and Hazards

The safety data sheet for L-Ribofuranose, 1-acetate 2,3,5-tribenzoate suggests wearing suitable protective equipment, preventing dispersion of dust, washing hands and face thoroughly after handling, using a local exhaust if dust or aerosol will be generated, and avoiding contact with skin, eyes, and clothing .

Properties

CAS No.

26287-72-9

Molecular Formula

C28H24O9

Molecular Weight

504.5 g/mol

IUPAC Name

[(2S,3S,4S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m0/s1

InChI Key

GCZABPLTDYVJMP-SXBSXPTQSA-N

Isomeric SMILES

CC(=O)OC1[C@H]([C@H]([C@@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.